![molecular formula C7H5Br2NO B2646213 2-Bromo-1-(5-bromopyridin-3-YL)ethanone CAS No. 734504-22-4](/img/structure/B2646213.png)
2-Bromo-1-(5-bromopyridin-3-YL)ethanone
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Overview
Description
2-Bromo-1-(5-bromopyridin-3-YL)ethanone is an organic compound with the molecular formula C7H5Br2NO. It is a synthetic chemical that has been used extensively in scientific research due to its unique properties. This compound is a derivative of pyridine and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- 2-Bromo-1-(5-bromopyridin-3-yl)ethanone is used in various synthetic processes. For instance, it has been involved in the formation of pyridylcarbene intermediates through thermal decomposition, leading to various pyridine derivatives (Abarca, Ballesteros, & Blanco, 2006).
- It is also a key intermediate in the synthesis of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, highlighting its role in the creation of compounds with biological activities (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Biological Activities
- Various derivatives of 2-Bromo-1-(5-bromopyridin-3-yl)ethanone have shown significant biological activities. For example, some derivatives demonstrate potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes (Abdel‐Aziz et al., 2011).
- Novel curcumin analogues synthesized from 2-bromo-1-pyridine-3-yl ethanone have shown promising antiangiogenic and tumor growth inhibitory effects in vivo (Chandru, Sharada, Kumar, & Rangappa, 2008).
Synthesis of Chalcone Analogues
- 2-Bromo-1-(5-bromopyridin-3-yl)ethanone is also used in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This synthesis involves electron-transfer chain reactions, demonstrating its utility in creating complex organic compounds (Curti, Gellis, & Vanelle, 2007).
Other Applications
- The compound has been synthesized for use in various chemical reactions and studies, such as in the study of pyrolysis products of certain substances (Texter et al., 2018).
- It also finds application in the synthesis of heterocyclic compounds, demonstrating its versatility in chemical synthesis (Mmonwa & Mphahlele, 2016).
Future Directions
properties
IUPAC Name |
2-bromo-1-(5-bromopyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNNVDRPTUAAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-bromopyridin-3-YL)ethanone |
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